(4-methyl-1H-pyrazol-1-yl)(2-nitrophenyl)methanone
Overview
Description
(4-methyl-1H-pyrazol-1-yl)(2-nitrophenyl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a 4-methyl group on the pyrazole ring and a 2-nitrophenyl group attached to a methanone moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-1H-pyrazol-1-yl)(2-nitrophenyl)methanone typically involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. One common method is the reaction of 4-methyl-1H-pyrazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-1H-pyrazol-1-yl)(2-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanone moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH).
Cyclization: Acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed
Reduction: 4-methyl-1H-pyrazol-1-yl)(2-aminophenyl)methanone.
Substitution: Various substituted pyrazole derivatives.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (4-methyl-1H-pyrazol-1-yl)(2-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-methyl-1H-pyrazol-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a nitro group.
(4-methyl-1H-pyrazol-1-yl)(2-aminophenyl)methanone: Similar structure but with an amino group instead of a nitro group.
(4-methyl-1H-pyrazol-1-yl)(2-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in (4-methyl-1H-pyrazol-1-yl)(2-nitrophenyl)methanone imparts unique chemical and biological properties. The nitro group can participate in various redox reactions, making the compound versatile for different applications. Additionally, the nitro group can enhance the compound’s ability to interact with biological targets, potentially leading to improved therapeutic efficacy.
Properties
IUPAC Name |
(4-methylpyrazol-1-yl)-(2-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-8-6-12-13(7-8)11(15)9-4-2-3-5-10(9)14(16)17/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNRBLKNNDKNQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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